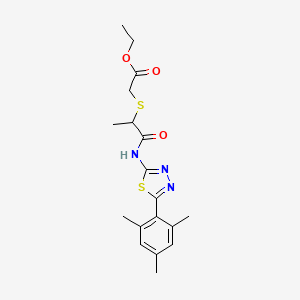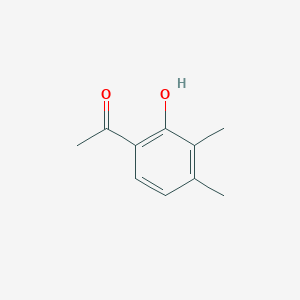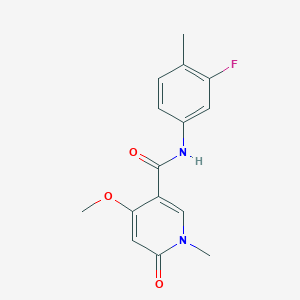![molecular formula C20H20N6O2S B2359859 benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1172456-73-3](/img/structure/B2359859.png)
benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N6O2S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fotovoltaica y Sensores Fluorescentes
El compuesto y sus derivados son unidades aceptoras importantes utilizadas en el desarrollo de compuestos fotoluminiscentes . Son aplicables para la construcción molecular de diodos orgánicos emisores de luz, células solares orgánicas y transistores de efecto de campo orgánico .
Organofotocatalizadores de Luz Visible
El compuesto ha sido ampliamente investigado para su uso como posibles organofotocatalizadores de luz visible . Al variar los grupos donadores manteniendo el grupo aceptor igual, los investigadores han podido modificar sistemáticamente las propiedades optoelectrónicas y fotofísicas del fotocatalizador .
Fotocatálisis
El compuesto ha sido investigado para aplicaciones fotocatalíticas, aunque esto se ha limitado principalmente a sistemas heterogéneos que involucran marcos metal-orgánicos (MOF), marcos orgánicos covalentes (COF) y polímeros porosos conjugados (CPP) .
Compuestos de Coordinación
El compuesto se ha utilizado en la síntesis de compuestos de coordinación con zinc (II) y cobre (I) . Estos compuestos revelan diferentes propiedades fotofísicas debido a sus diversas estructuras .
Descubrimiento y Diseño de Medicamentos
El compuesto se ha utilizado en estudios de acoplamiento molecular para predecir energías de unión e interacciones con objetivos biológicos. Esto demuestra su importancia en el descubrimiento y diseño de fármacos.
Inhibición de la Vía Interleucina-6 (IL-6)/JAK/STAT3
Los compuestos con un andamio similar se han probado por su inhibición de la vía interleucina-6 (IL-6)/JAK/STAT3 en células reporteras HEK-Blue IL-6 .
Evaluación Anticancerígena
El compuesto se ha utilizado en estudios de evaluación anticancerígena . Los datos obtenidos revelaron que exhibieron buena selectividad entre las células cancerosas y las células normales .
Aplicaciones Electrónicas y Ópticas
El compuesto exhibe estructuras electrónicas sintonizables, con brechas de energía que varían de 1.3 eV a 2.4 eV . Esto marca un paso adelante hacia el diseño racional de nuevos materiales para aplicaciones electrónicas y ópticas .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Benzimidazole derivatives, which share structural similarities with this compound, are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The presence of the methoxy group and piperazine ring could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-28-14-3-5-15-17(11-14)22-19(21-15)12-25-6-8-26(9-7-25)20(27)13-2-4-16-18(10-13)24-29-23-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWNMZJLIQCOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)
![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/new.no-structure.jpg)
![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)
![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2359788.png)
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2359792.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)



![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)
